Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate
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Overview
Description
Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a carbamoyl group, a fluorine atom, and a sulfonylamino group attached to a phenyl ring, which is further connected to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-bromo-4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Carbamoylation: The amine is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Sulfonylation: The resulting compound is treated with a sulfonyl chloride to attach the sulfonyl group.
Esterification: Finally, the compound undergoes esterification with methyl 3-bromopropanoate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The carbamoyl and sulfonyl groups can participate in oxidation and reduction reactions, altering the compound’s functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Based on the specific reaction conditions.
Carboxylic Acids: From hydrolysis of the ester group.
Scientific Research Applications
Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Methyl 3-[(2-chloro-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate
- Methyl 3-[(2-bromo-5-carbamoyl-4-methylphenyl)sulfonylamino]propanoate
Comparison:
- Halogen Variations: The presence of different halogens (bromine vs. chlorine) can significantly affect the compound’s reactivity and biological activity.
- Substituent Effects: Variations in the substituents on the phenyl ring (e.g., methyl vs. fluorine) can alter the compound’s physical and chemical properties, leading to differences in solubility, stability, and biological interactions.
Properties
IUPAC Name |
methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O5S/c1-20-10(16)2-3-15-21(18,19)9-4-6(11(14)17)8(13)5-7(9)12/h4-5,15H,2-3H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRPOCOLCUWRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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